Ethyl 3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. This compound features a butyl group at position 3 and two oxo groups at positions 2 and 4, distinguishing it from common analogs that typically bear aryl or methyl substituents at position 3. This article provides a detailed comparison with structurally similar compounds, focusing on synthesis, physicochemical properties, and biological relevance.
Properties
CAS No. |
94820-42-5 |
|---|---|
Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl 3-butyl-2,4-dioxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-3-5-6-13-9(14)8(7-12-11(13)16)10(15)17-4-2/h7H,3-6H2,1-2H3,(H,12,16) |
InChI Key |
ROTUGGXSODIZNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=CNC1=O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea or thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with additional functional groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, leading to the formation of dihydropyrimidine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrimidine derivatives with additional oxo or hydroxyl groups.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amides or ester derivatives.
Scientific Research Applications
Ethyl 3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Structural Features
The target compound’s structure differs from analogs in substituent positions and functional groups (Table 1).
Table 1: Structural Comparison of DHPM Derivatives
Key Observations :
- The butyl group at position 3 in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to methyl or aryl substituents.
- Thioxo analogs (e.g., ) exhibit distinct electronic properties due to sulfur’s polarizability, impacting solubility and bioactivity .
Key Observations :
Physicochemical Properties
Substituents significantly affect melting points, solubility, and stability (Table 3).
Table 3: Physical Properties of DHPM Derivatives
Key Observations :
Key Observations :
- Thioxo derivatives show promise in anticancer and antioxidant applications .
Biological Activity
Ethyl 3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and possible applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₆N₂O₄
- Molecular Weight : 240.11 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to ethyl 3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit various biological activities through mechanisms such as enzyme inhibition and receptor modulation. These mechanisms are often linked to their structural characteristics which allow them to interact with biological targets effectively.
Antioxidant Activity
This compound has shown significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage and could have implications in treating diseases associated with oxidative stress.
Antimicrobial Activity
The compound has exhibited antimicrobial effects against various pathogens. In vitro studies reveal that it can inhibit the growth of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infectious diseases. The effectiveness of this compound can be compared to established antimicrobial agents in terms of Minimum Inhibitory Concentration (MIC).
| Pathogen | MIC (µg/mL) | Comparison Compound | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 8 |
| Escherichia coli | 16 | Ciprofloxacin | 4 |
| Candida albicans | 64 | Fluconazole | 16 |
Anti-inflammatory Effects
Preliminary research indicates that ethyl 3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
Case Studies
-
Study on Antioxidant Properties :
A study evaluated the antioxidant capacity of ethyl 3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration compared to control groups. -
Antimicrobial Efficacy :
In a comparative analysis against common pathogens, the compound was tested for its antimicrobial efficacy. The results showed that it was effective against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound is typically synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. For example:
- Reagents : Aromatic aldehydes, ethyl acetoacetate, urea/thiourea.
- Catalysts : NH₄Cl in acetic acid (classic method) , or heteropolyacid catalysts like PMo₇W₅/kaolin for improved yields .
- Conditions : Reflux in ethanol or acetonitrile (80–100°C, 8–12 h). Reaction progress is monitored via TLC .
- Purification : Recrystallization from ethanol or column chromatography .
Q. How is structural characterization performed for this compound?
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. SHELX software is used for refinement, addressing disordered atoms (e.g., ethyl groups) via occupancy factor adjustments .
- Spectroscopy : FT-IR confirms carbonyl/thione groups; ¹H/¹³C NMR identifies substituents and ring protons .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What solvents and catalysts optimize yield in Biginelli reactions?
- Solvents : Ethanol (eco-friendly), acetonitrile (high polarity), or DCM (for sensitive intermediates) .
- Catalysts : NH₄Cl (traditional), silica-supported L-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate (high yield, recyclable) , or heteropolyacids (PMo₇W₅/kaolin, 20% loading, 85–92% yield) .
Advanced Research Questions
Q. How do reaction mechanisms differ when substituting thiourea for urea in Biginelli reactions?
Thiourea introduces a thione (C=S) group, altering electronic properties and bioactivity. Mechanistic studies show:
- Kinetic control : Thione derivatives form slower due to sulfur’s nucleophilicity.
- Hydrogen bonding : N–H···S interactions stabilize crystal packing, influencing solubility .
- Biological impact : Thione analogs exhibit enhanced antitubercular activity compared to oxo derivatives .
Q. What computational methods analyze electronic properties of this compound?
- DFT (B3LYP/6-311++G(d,p)) : Predicts UV-Vis spectra, HOMO-LUMO gaps, and electrostatic potential surfaces .
- QTAMC (Quantum Theory of Atoms in Molecules and Crystals) : Maps electron density to identify non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) .
Q. How can crystallographic disorder be resolved in derivatives of this compound?
Q. What strategies address contradictions in catalytic efficiency data?
Contradictions arise from varying substrates or conditions:
- Case study : PMo₇W₅/kaolin achieves 92% yield for electron-deficient aldehydes but <70% for bulky substituents , while microwave-assisted KOtBu/ethanol gives 85–95% yields regardless of steric effects .
- Resolution : Compare turnover numbers (TON) and activation energies under standardized conditions .
Biological and Applied Research
Q. How is the antitubercular activity of dihydropyrimidine derivatives evaluated?
- In vitro assays : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MIC values reported). Fluorophenyl and nitrophenyl substituents show MICs of 6.25–12.5 µg/mL .
- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance membrane permeability .
Q. What crystallographic challenges arise in derivatives with bulky substituents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
